molecular formula C15H15BrN2 B15340783 3-((5-Bromoindolin-1-yl)methyl)aniline

3-((5-Bromoindolin-1-yl)methyl)aniline

Cat. No.: B15340783
M. Wt: 303.20 g/mol
InChI Key: XIWJJFZDACRULV-UHFFFAOYSA-N
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Description

3-((5-Bromoindolin-1-yl)methyl)aniline is a brominated aniline derivative incorporating an indoline heterocyclic system, representing a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a benzyl aniline core structure, which is recognized as a privileged scaffold in the development of tubulin polymerization inhibitors that target the colchicine binding site . The molecular structure combines a bromoindoline moiety linked through a methylene bridge to a meta-substituted aniline, creating potential for diverse chemical modifications and structure-activity relationship studies. Researchers utilize this compound as a key intermediate in the synthesis of more complex bioactive molecules, particularly in cancer therapeutics development. The presence of the bromine atom at the 5-position of the indoline ring provides a reactive handle for further functionalization through metal-catalyzed cross-coupling reactions, while the primary aniline group serves as an excellent precursor for amide bond formation or Schiff base synthesis. Compounds with similar structural features have demonstrated significant research utility as novel tubulin polymerization inhibitors with anti-cancer activity . The bromo aniline pharmacophore is also recognized as an important structural element in molecular docking studies against cancer-related targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety protocols and consider its potential as a versatile building block in synthetic chemistry programs aimed at developing pharmaceutically relevant molecules.

Properties

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

IUPAC Name

3-[(5-bromo-2,3-dihydroindol-1-yl)methyl]aniline

InChI

InChI=1S/C15H15BrN2/c16-13-4-5-15-12(9-13)6-7-18(15)10-11-2-1-3-14(17)8-11/h1-5,8-9H,6-7,10,17H2

InChI Key

XIWJJFZDACRULV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)CC3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromoindolin-1-yl)methyl)aniline typically involves the bromination of indole followed by a series of reactions to introduce the aniline group. One common method includes the electrophilic bromination of indole using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The resulting 5-bromoindole is then subjected to further reactions to attach the aniline group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromoindolin-1-yl)methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((5-Bromoindolin-1-yl)methyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Bromoindolin-1-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells, antiviral effects, and antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : Pyrazole () and imidazopyridine () introduce distinct electronic and steric profiles compared to indoline.
  • Substituent Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability, while sulfonyl groups () improve solubility as hydrochloride salts.

Physicochemical Properties

Compound Name Density (g/cm³) Solubility Thermal Stability
This compound N/A Likely low (free base) Stable at RT*
3-[(Phenylsulfonyl)methyl]aniline hydrochloride N/A High (hydrochloride salt) Decomposes on heating
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 1.2±0.1 Moderate (polar aprotic solvents) Stable at RT
3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride N/A High (dihydrochloride salt) Decomposes at high temperatures

*Inferred from indoline derivatives in .

Key Observations :

  • Salts (e.g., hydrochlorides) generally exhibit higher aqueous solubility.
  • Trifluoromethyl and piperazine groups () balance lipophilicity and solubility.

Key Observations :

  • High yields (>85%) are achievable for indoline and aniline derivatives under optimized conditions.
  • Flash chromatography () is critical for purifying brominated heterocycles.

Key Observations :

  • Bromine and fluorine substituents enhance target binding in bioactive molecules.
  • Indoline and imidazopyridine cores are privileged structures in drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 3-((5-Bromoindolin-1-yl)methyl)aniline?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated indoline derivatives can react with chloromethyl aniline intermediates under basic conditions, where the indoline nitrogen attacks the electrophilic carbon of the chloromethyl group . Purification often employs techniques like column chromatography or crystallization to isolate the product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular connectivity via chemical shifts and coupling patterns.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What are the preliminary steps to evaluate its biological activity?

Initial screening involves:

  • Enzyme inhibition assays : Testing interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Cell viability assays : Assessing cytotoxicity via MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Continuous flow reactors : To enhance mixing and heat transfer, improving reproducibility and yield .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd, Cu) may accelerate coupling reactions, while bases like K₂CO₃ can optimize substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) often improve solubility and reaction kinetics .

Q. What advanced techniques resolve contradictions in crystallographic data?

  • Single-crystal X-ray diffraction (SC-XRD) : Using software like SHELX for refinement and disorder modeling .
  • Powder XRD : To identify polymorphic forms if single crystals are unavailable .
  • DFT calculations : To cross-validate bond lengths and angles with experimental data .

Q. How can computational models predict its pharmacokinetic properties?

  • Quantitative Structure-Activity Relationship (QSAR) : Correlates structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .
  • Molecular docking : Simulates binding affinities to biological targets (e.g., receptors) using software like AutoDock Vina .

Q. What methodologies address conflicting biological activity reports?

  • Dose-response studies : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies.
  • Off-target screening : Use proteome-wide assays (e.g., kinase profiling panels) to identify unintended interactions .
  • Metabolic stability assays : Liver microsome studies to rule out rapid degradation as a cause of false negatives .

Methodological Challenges and Solutions

Q. How to handle solubility issues in biological assays?

  • Co-solvents : DMSO (≤0.1% final concentration) or cyclodextrin-based formulations improve aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility temporarily .

Q. What strategies validate synthetic intermediates with complex stereochemistry?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

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